3beta-Acetoxy-17alpha-(ethoxyethynyl)-17beta-hydroxy-allopregnane
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Overview
Description
3beta-Acetoxy-17alpha-(ethoxyethynyl)-17beta-hydroxy-allopregnane is a synthetic steroid compound. It is characterized by its complex structure, which includes acetoxy, ethoxyethynyl, and hydroxy functional groups. This compound is part of the broader class of steroids, which are organic compounds with four cycloalkane rings arranged in a specific molecular configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Acetoxy-17alpha-(ethoxyethynyl)-17beta-hydroxy-allopregnane involves multiple steps, starting from simpler steroid precursors. The process typically includes:
Acetylation: Introduction of the acetoxy group at the 3beta position.
Ethynylation: Addition of the ethoxyethynyl group at the 17alpha position.
Hydroxylation: Introduction of the hydroxy group at the 17beta position.
These reactions require specific catalysts and conditions, such as acidic or basic environments, to proceed efficiently.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality, often involving advanced techniques like chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3beta-Acetoxy-17alpha-(ethoxyethynyl)-17beta-hydroxy-allopregnane undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxy groups.
Scientific Research Applications
3beta-Acetoxy-17alpha-(ethoxyethynyl)-17beta-hydroxy-allopregnane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3beta-Acetoxy-17alpha-(ethoxyethynyl)-17beta-hydroxy-allopregnane involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include:
Activation of steroid hormone receptors: Leading to changes in gene transcription.
Modulation of enzyme activity: Affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3beta-Acetoxy-17alpha-ethynyl-17beta-hydroxy-5-androstene
- 3beta-Acetoxy-17alpha-hydroxy-17beta-methyl-D-homo-5alpha-androst-9-en
- 3beta-Acetoxy-17alpha-hydroxy-16beta-methyl-5alpha-pregnan-20-one
Uniqueness
3beta-Acetoxy-17alpha-(ethoxyethynyl)-17beta-hydroxy-allopregnane is unique due to its specific combination of functional groups and its ability to interact with steroid hormone receptors in a distinct manner. This uniqueness makes it valuable for research and potential therapeutic applications.
Properties
CAS No. |
29145-32-2 |
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Molecular Formula |
C25H38O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
[(5S,17S)-17-(2-ethoxyethynyl)-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H38O4/c1-5-28-15-14-25(27)13-10-22-20-7-6-18-16-19(29-17(2)26)8-11-23(18,3)21(20)9-12-24(22,25)4/h18-22,27H,5-13,16H2,1-4H3/t18-,19?,20?,21?,22?,23?,24?,25+/m0/s1 |
InChI Key |
NVZIONCOHRROKP-BOTRUMCBSA-N |
Isomeric SMILES |
CCOC#C[C@@]1(CCC2C1(CCC3C2CC[C@@H]4C3(CCC(C4)OC(=O)C)C)C)O |
Canonical SMILES |
CCOC#CC1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Origin of Product |
United States |
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